Ertapenem disodium
Overview
Description
Ertapenem disodium is a carbapenem antibiotic designed for the treatment of various bacterial infections. It is particularly notable for its efficacy against a wide range of community-acquired aerobic and anaerobic pathogens. The drug's molecular structure has been specifically modified to enhance its antibacterial spectrum and to extend its plasma half-life, which allows for once-a-day dosing. Ertapenem is a Group 1 carbapenem and is distinguished by its resistance to beta-lactamase-producing organisms due to the inclusion of a trans-1-hydroxyethyl group. Additionally, a 1beta-methyl substituent in its structure protects the beta-lactam carbonyl group from dehydropeptidase (DHP)-1 catalyzed hydrolysis, eliminating the need for a DHP-1 inhibitor during administration. The molecule's increased molecular weight and lipophilicity, due to a meta-substituted benzoic acid substituent, contribute to its high protein binding and extended half-life .
Synthesis Analysis
The practical synthesis of ertapenem sodium, which is the monosodium salt form of ertapenem disodium, has been developed for large-scale production. This synthesis involves a novel use of 1,1,3,3-tetramethylguanidine as a base for the low-temperature reaction of a thiol, derived from trans-4-hydroxy-L-proline, with the activated carbapenem nucleus as the enol phosphate. A key step in the synthesis is the hydrogenolysis of a p-nitrobenzyl ester using a palladium on carbon catalyst, which is facilitated by the use of bicarbonate. This step not only improves the reaction's performance but also enhances the stability of the product by protecting the pyrrolidine amine as the sodium carbamate. The process also includes an efficient ion-pairing extraction method for the simultaneous purification and concentration of the aqueous product stream, leading to a high overall yield of the monosodium salt form of the product .
Molecular Structure Analysis
Ertapenem's molecular structure is characterized by several chemical features that contribute to its unique antibacterial and pharmacological properties. The trans-1-hydroxyethyl group and the 1beta-methyl substituent are critical for maintaining antibacterial efficacy and reducing susceptibility to DHP-1 catalyzed hydrolysis. The meta-substituted benzoic acid substituent increases the molecule's weight and lipophilicity, which, along with the ionized carboxylic acid moiety at physiological pH, gives ertapenem a net negative charge. This structural configuration results in high protein binding and an extended half-life, which are essential for the once-a-day dosing regimen .
Chemical Reactions Analysis
The synthesis of ertapenem involves a series of chemical reactions that are optimized for efficiency and yield. One of the key reactions is the conversion of N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline to the 2-aminocarbonylpyrrolidin-4-ylthio containing side chain of ertapenem. This transformation is achieved through a one-pot process that includes six reactions, resulting in an overall yield of 70-75%. The development of these reactions and the isolation of the final product are critical for the efficient production of ertapenem .
Physical and Chemical Properties Analysis
The physical and chemical properties of ertapenem are closely related to its molecular structure and the synthesis process. The drug's high protein binding and extended half-life are direct results of its molecular weight, lipophilicity, and the presence of ionizable groups. The stability of the product during synthesis is enhanced by the formation of the sodium carbamate, which is evidenced by experimental data. The overall yield and purity of ertapenem are optimized through the crystallization process, which is facilitated by the ion-pairing extraction method used during the purification stage .
Scientific Research Applications
Pharmacokinetics in Different Populations
- Sheep Models : Ertapenem's pharmacokinetics were studied in sheep with urinary tract infections to evaluate its use in ovine models for human diseases (Smith et al., 2019).
- Obese Patients : The drug's pharmacokinetics and tissue penetration were assessed in morbidly obese patients, showing its relevance for surgical infection prophylaxis and treatment (Wittau et al., 2016).
- Pediatric Patients with Renal Impairment : A physiologically-based pharmacokinetic model was established to simulate ertapenem disposition in pediatric patients with renal impairment (Ye et al., 2020).
Drug-Protein Binding and Delivery
- Plasma Protein Binding : A study focused on characterizing the plasma protein binding proteome of ertapenem to understand its interactions and efficacy (Baker et al., 2016).
Radiopharmaceutical Applications
- Infection Imaging : Ertapenem was labeled with technetium-99m for the diagnosis of deep-seated bacterial infections, demonstrating potential as an infection-imaging agent (Naqvi et al., 2022).
Tuberculosis Treatment
- MDR-Tuberculosis : Ertapenem's efficacy and safety in treating multidrug and extensively drug-resistant tuberculosis were evaluated, showing potential for inclusion in treatment regimens (Sotgiu et al., 2016).
Application in Specific Infections
- Bone and Joint Infection : Ertapenem's administration via subcutaneous or intravenous routes was analyzed for patients with bone and joint infection, providing insights for optimal therapeutic strategies (Goutelle et al., 2018).
Surgical Prophylaxis
- Obese Patients Undergoing Surgery : The study described the pharmacokinetics of ertapenem in obese patients for surgical prophylaxis, highlighting its efficacy in preventing surgical site infections (Housman et al., 2022).
Ertapenem for Bacteremia
- ESBL-Producing Enterobacterales Bacteremia : Efficacy comparison of ertapenem with other carbapenems for treating ESBL-producing Enterobacterales bacteremia showed comparable results (Park et al., 2022).
Complicated Urinary Tract Infections
- Outpatient Antimicrobial Therapy : Ertapenem was evaluated for treating complicated urinary tract infections in an outpatient setting, showing good clinical outcomes (Trad et al., 2017).
Bioassay Development
- Quantification of Ertapenem Sodium : A versatile bioassay was developed for the quantification of ertapenem sodium, important for quality control in the pharmaceutical industry (Pedroso et al., 2018).
Hospital-Acquired Pneumonia
- Pharmacokinetic-Pharmacodynamic Evaluation : Ertapenem was evaluated for its effectiveness in treating hospital-acquired or ventilator-associated bacterial pneumonia (Bader et al., 2019).
Safety And Hazards
Ertapenem may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2/t9-,10-,13+,14+,15-,16-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVRATCHVMUJHM-SHZCTIMHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])[C@@H](C)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3Na2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ertapenem disodium | |
CAS RN |
153832-38-3, 153773-82-1 | |
Record name | Ertapenem disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ertapenem | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 153832-38-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERTAPENEM DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5HEA33D9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.